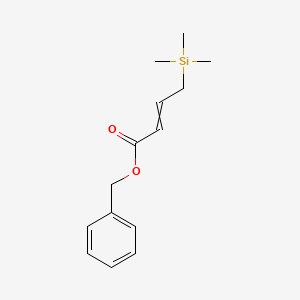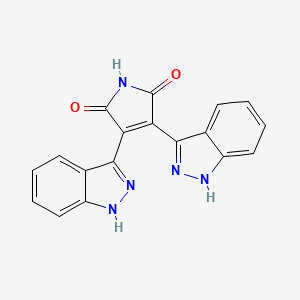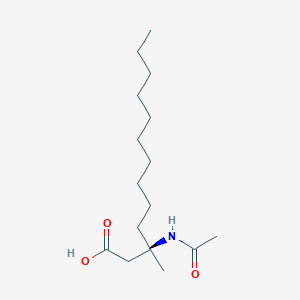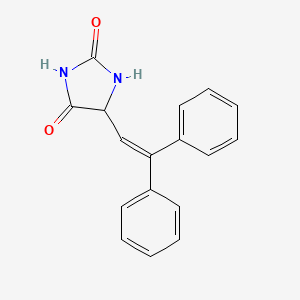![molecular formula C21H25NO3 B15171066 tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate CAS No. 877172-33-3](/img/structure/B15171066.png)
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a diphenylbutenyl moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diphenylbutenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate can undergo oxidation reactions, particularly at the diphenylbutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, targeting the carbamate or the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamates or esters.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is used as a protecting group for amines. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate involves the hydrolysis of the carbamate group to release the active amine. This reaction is catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its effects.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is unique due to the presence of the diphenylbutenyl moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications.
Propiedades
Número CAS |
877172-33-3 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
tert-butyl N-(1,4-diphenylbut-3-enoxy)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)24-20(23)22-25-19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-15,19H,16H2,1-3H3,(H,22,23) |
Clave InChI |
YOMKLQLILNFNJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)

![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)


